Lipophilicity Differentiation: 6-Bromo-5-methyl vs. 6-Bromo-7-methyl Regioisomer (LogP)
The 6-bromo-5-methyl substitution pattern confers a measurably higher lipophilicity compared to its 6-bromo-7-methyl regioisomer, which directly influences membrane permeability and ADME properties of derived drug candidates. The target compound exhibits a logP of 2.40520 , while the 7-methyl variant shows a logP of 2.0417235 [1], representing a 0.36 log unit increase.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.40520 |
| Comparator Or Baseline | 6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1): LogP = 2.0417235 |
| Quantified Difference | ΔLogP = +0.36 (approximately 18% increase in lipophilicity) |
| Conditions | Calculated logP values from standardized cheminformatics databases. |
Why This Matters
A difference of 0.36 log units is sufficient to significantly alter the pharmacokinetic profile of a drug candidate, making the choice of regioisomer critical for lead optimization when targeting specific permeability ranges.
- [1] Chembase. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Log P: 2.0417235. https://www.chembase.cn View Source
